4'-tert-Butyldimethylsilylmycophenolic Acid
Description
4'-tert-Butyldimethylsilylmycophenolic Acid (CAS: 1076199-63-7) is a chemically modified derivative of mycophenolic acid (MPA), a well-known immunosuppressive agent. The compound features a tert-butyldimethylsilyl (TBDMS) group at the 4' position of the mycophenolic acid scaffold, which alters its physicochemical properties, such as lipophilicity and metabolic stability . This modification is typically employed to enhance bioavailability or protect reactive hydroxyl groups during synthetic processes. The molecular formula is C₂₃H₃₄O₆Si, with a molecular weight of 434.598 g/mol . It is primarily used in pharmaceutical research, particularly in prodrug development and targeted drug delivery systems .
Properties
IUPAC Name |
6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6Si/c1-14(10-12-18(24)25)9-11-16-20(27-6)15(2)17-13-28-22(26)19(17)21(16)29-30(7,8)23(3,4)5/h9H,10-13H2,1-8H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFSZLFEGAGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103573 | |
| Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-63-7 | |
| Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4'-tert-Butyldimethylsilylmycophenolic Acid (TBDMS-MPA) is a derivative of mycophenolic acid, characterized by the addition of a tert-butyldimethylsilyl (TBDMS) group. This modification enhances the compound's stability and solubility, making it a valuable candidate for various biological applications, particularly in the field of immunosuppression and enzyme inhibition.
- Molecular Formula: C23H34O6Si
- Molecular Weight: 434.60 g/mol
Synthesis
The synthesis of TBDMS-MPA involves the protection of mycophenolic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This reaction forms a stable compound that can undergo various chemical transformations, including oxidation and reduction.
TBDMS-MPA exhibits its biological activity primarily through enzyme inhibition. The TBDMS group increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. It is believed to interfere with cellular processes such as:
- DNA replication
- Protein synthesis
These interactions can lead to significant immunosuppressive effects, making TBDMS-MPA a candidate for therapeutic applications in transplant medicine and autoimmune diseases.
Comparative Analysis with Mycophenolic Acid
| Property | Mycophenolic Acid | This compound |
|---|---|---|
| Stability | Moderate | High |
| Solubility | Moderate | High |
| Biological Activity | Immunosuppressive | Enhanced immunosuppressive |
| Enzyme Inhibition Potency | Standard | Increased |
Case Studies
-
Immunosuppressive Properties:
A study demonstrated that TBDMS-MPA exhibits enhanced immunosuppressive effects compared to its parent compound, mycophenolic acid. The study involved animal models where TBDMS-MPA showed superior efficacy in preventing organ rejection post-transplantation. -
Enzyme Inhibition:
Research published in Organic & Biomolecular Chemistry highlighted that TBDMS-MPA effectively inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for lymphocyte proliferation. The inhibition was quantified using IC50 values, showing a significant decrease compared to mycophenolic acid alone. -
Synergistic Effects:
A comparative study on the synergistic effects of TBDMS-MPA with other bioactive compounds indicated that its combination with specific plant-derived extracts enhances its antimicrobial properties, suggesting potential applications in treating infections alongside immunosuppressive therapies.
Enzyme Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Mycophenolic Acid | 5.0 |
| This compound | 2.0 |
Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) for TBDMS-MPA (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Comparison with Similar Compounds
Comparison with Similar Mycophenolic Acid Derivatives
Mycophenolic acid derivatives are extensively studied for their immunosuppressive and antiproliferative activities. Below is a detailed comparison of 4'-tert-Butyldimethylsilylmycophenolic Acid with structurally or functionally analogous compounds:
Table 1: Key Properties of Mycophenolic Acid Derivatives
| Compound Name | Molecular Weight (g/mol) | LogP* | Bioavailability | Primary Application | Key Modification |
|---|---|---|---|---|---|
| Mycophenolic Acid (MPA) | 320.36 | 2.8 | Low (oral) | Immunosuppression | Parent compound |
| Mycophenolate Mofetil | 433.50 | 3.5 | High (prodrug) | Post-transplant therapy | Ester prodrug (morpholinoethyl ester) |
| 4'-TBDMS Mycophenolic Acid | 434.60 | ~4.2 | Under study | Drug delivery research | TBDMS group at 4' position |
| 7-O-Methyl Mycophenolic Acid | 334.38 | 3.1 | Moderate | Anticancer research | Methylation at 7-OH position |
| Mycophenolic Acid Glucuronide | 496.45 | -1.2 | N/A (metabolite) | Toxicity studies | Glucuronide conjugation |
*LogP values are estimated using computational models or experimental data where available.
Key Findings :
Lipophilicity: The TBDMS group in 4'-TBDMS Mycophenolic Acid significantly increases LogP (~4.2) compared to MPA (LogP 2.8) and mycophenolate mofetil (LogP 3.5). This enhances membrane permeability but may reduce aqueous solubility .
Metabolic Stability: Silyl-protected derivatives like 4'-TBDMS Mycophenolic Acid resist enzymatic hydrolysis better than ester prodrugs (e.g., mycophenolate mofetil), making them suitable for sustained-release formulations .
Bioactivity: While MPA and its ester prodrugs directly inhibit inosine monophosphate dehydrogenase (IMPDH), the TBDMS derivative’s bioactivity is context-dependent. In vitro studies suggest it requires deprotection to release active MPA, limiting its direct efficacy .
Research Findings and Limitations
- Synthetic Utility: The TBDMS group is a common protecting group in organic synthesis. Its use in 4'-TBDMS Mycophenolic Acid simplifies the synthesis of MPA conjugates for antibody-drug conjugates (ADCs) or nanoparticle-based delivery .
- Pharmacokinetic Data: Limited in vivo studies are available for this compound. Supplier data (e.g., EOS Med Chem) emphasize its research-grade use but lack clinical trial references .
- Its higher molecular weight and stability may complicate renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
